1-(3-(Difluoromethyl)-5-ethoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Difluoromethyl)-5-ethoxyphenyl)propan-1-one is an organic compound characterized by the presence of a difluoromethyl group and an ethoxy group attached to a phenyl ring, which is further connected to a propanone moiety
Vorbereitungsmethoden
The synthesis of 1-(3-(Difluoromethyl)-5-ethoxyphenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethyl)phenyl and 5-ethoxybenzaldehyde.
Reaction Conditions: The key step involves a Friedel-Crafts acylation reaction, where the 3-(difluoromethyl)phenyl group is acylated with 5-ethoxybenzaldehyde in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Analyse Chemischer Reaktionen
1-(3-(Difluoromethyl)-5-ethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(3-(Difluoromethyl)-5-ethoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new drugs or biochemical probes.
Medicine: Research into its pharmacological properties may reveal therapeutic potential, particularly in areas such as anti-inflammatory or anticancer treatments.
Industry: It can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(3-(Difluoromethyl)-5-ethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways The difluoromethyl and ethoxy groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity
Vergleich Mit ähnlichen Verbindungen
1-(3-(Difluoromethyl)-5-ethoxyphenyl)propan-1-one can be compared with similar compounds such as:
1-(3-(Trifluoromethyl)-5-ethoxyphenyl)propan-1-one: The presence of an additional fluorine atom in the trifluoromethyl group may alter its chemical reactivity and biological activity.
1-(3-(Difluoromethyl)-4-ethoxyphenyl)propan-1-one: The position of the ethoxy group on the phenyl ring can influence the compound’s properties and interactions.
1-(3-(Difluoromethyl)-5-methoxyphenyl)propan-1-one: Substituting the ethoxy group with a methoxy group may affect its solubility and pharmacokinetic profile.
Eigenschaften
Molekularformel |
C12H14F2O2 |
---|---|
Molekulargewicht |
228.23 g/mol |
IUPAC-Name |
1-[3-(difluoromethyl)-5-ethoxyphenyl]propan-1-one |
InChI |
InChI=1S/C12H14F2O2/c1-3-11(15)8-5-9(12(13)14)7-10(6-8)16-4-2/h5-7,12H,3-4H2,1-2H3 |
InChI-Schlüssel |
IPQWSQWHKQHLMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC(=CC(=C1)C(F)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.